3-Aminoisoxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

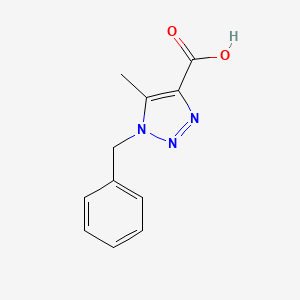

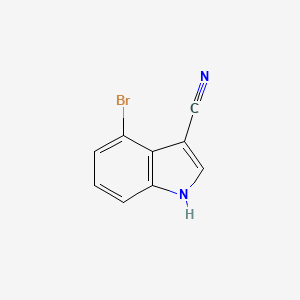

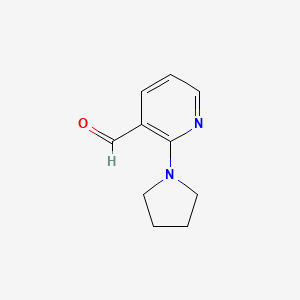

3-Aminoisoxazole-4-carbonitrile is an important organic compound in synthetic chemistry. It is a 3-substituted isoxazole derivative and a structural isomer of 5-aminoisoxazole .

Molecular Structure Analysis

The molecular formula of 3-Aminoisoxazole-4-carbonitrile is C4H3N3O . Its average mass is 109.086 Da and its monoisotopic mass is 109.027611 Da .

Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

3-Aminoisoxazole-4-carbonitrile is a solid substance with a yellow appearance . It has a melting point/range of 140 °C / 284 °F . No information is available about its odor, odor threshold, pH, boiling point/range, and flash point .

Aplicaciones Científicas De Investigación

Synthesis of Polyfunctionalized Isoxazoles

Specific Scientific Field

Chemistry, specifically the synthesis of polyfunctionalized isoxazoles .

Summary of the Application

A novel, fast, and straightforward procedure for the synthesis of di- and trifunctionalized isoxazoles starting from 2-ethoxymethylenemalononitrile with different ratios of hydroxylamine in the presence of sodium acetate is described .

Methods of Application or Experimental Procedures

The structures are characterized using different spectroscopic studies, such as infrared (IR), 1H/13C nuclear magnetic resonance (NMR), and elemental analysis, in addition to X-ray single-crystal determination .

Results or Outcomes

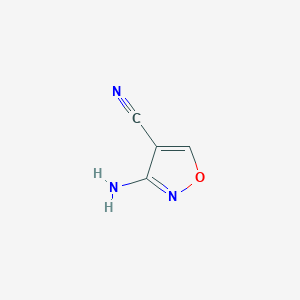

The gauge-invariant atomic orbital (GIAO) 1H and 13C NMR chemical shift values of 5-aminoisoxazole-4-carbonitrile and 3,5-diaminoisoxazole-4-carboxamide are calculated in the ground state using the density functional theory (DFT) with the 6-311+G(d, p) basis set and are compared with the experimental data .

Synthesis of Isoxazolo[4,5-b]pyridine Derivatives

Specific Scientific Field

Chemistry, specifically the synthesis of isoxazolo[4,5-b]pyridine derivatives .

Summary of the Application

The most recent approaches toward isoxazolo[4,5-b]pyridine derivatives are discussed. The microreview covers the latest selected examples (2012–2022) on the synthesis of isoxazolo[4,5-b]pyridines via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .

Methods of Application or Experimental Procedures

Intramolecular nucleophilic substitution of halogen or nitro group in pyridines with appropriate N–O nucleophile in position 2 is one of the most obvious approaches to isoxazolo[4,5-b]pyridine skeleton .

Results or Outcomes

Isoxazolo[4,5-b]pyridines display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative .

Spectroscopic Characterization of 3-Aminoisoxazole

Specific Scientific Field

Astrochemistry and prebiotic chemistry .

Summary of the Application

3-Aminoisoxazole has been recently envisaged as a key reactive species in the scenario of the so-called RNA-world hypothesis .

Methods of Application or Experimental Procedures

Relying on an accurate computational characterization, the rotational spectrum of 3-aminoisoxazole in the 6–24 GHz and 80–320 GHz frequency ranges was registered and analyzed for the first time, exploiting a Fourier-transform microwave spectrometer and a frequency-modulated millimeter/sub-millimeter spectrometer .

Results or Outcomes

Due to the inversion motion of the −NH2 group, two states arise, and both of them were characterized, with more than 1300 lines being assigned . Accurate line catalogs for astronomical observations of 3-aminoisoxazole were produced .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Propiedades

IUPAC Name |

3-amino-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYBZNMQYBIIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383952 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisoxazole-4-carbonitrile | |

CAS RN |

258518-65-9 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)